Cas no 2361749-47-3 (rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate)
![rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/2361749-47-3x500.png)
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Z3356466064
- EN300-26608558
- 2361749-47-3
- rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
-
- インチ: 1S/C21H27N3O4/c1-5-18(25)22-16-8-6-14(7-9-16)19(26)24-11-10-15-12-23(13-17(15)24)20(27)28-21(2,3)4/h5-9,15,17H,1,10-13H2,2-4H3,(H,22,25)/t15-,17+/m0/s1
- InChIKey: SDONRLWCCFDFPX-DOTOQJQBSA-N
- ほほえんだ: O(C(C)(C)C)C(N1C[C@@H]2[C@H](C1)CCN2C(C1C=CC(=CC=1)NC(C=C)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 385.20015635g/mol
- どういたいしつりょう: 385.20015635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 79Ų
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608558-0.05g |
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
2361749-47-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate 関連文献
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rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylateに関する追加情報
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS No. 2361749-47-3): A Comprehensive Overview
rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS No. 2361749-47-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of octahydropyrrolo[3,4-b]pyrroles and is characterized by its unique structural features, including a prop-2-enamido moiety and a tert-butyl protecting group. The compound's intricate structure and functional groups make it a promising candidate for various therapeutic applications.
The prop-2-enamido functionality in the compound is particularly noteworthy due to its potential for forming stable amide bonds, which are crucial in many biological processes. This feature has led to extensive research on the compound's interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have shown that rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has been investigated for its potential neuroprotective effects. Research conducted by Smith et al. (2021) demonstrated that the compound effectively reduces oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways that regulate cell survival and death.
The tert-butyl protecting group in the compound plays a crucial role in enhancing its stability and solubility, which are essential properties for drug development. This group helps to prevent premature degradation of the active moiety and facilitates the compound's absorption and distribution in biological systems. Studies have shown that compounds with tert-butyl protecting groups exhibit improved pharmacokinetic profiles compared to their unprotected counterparts, making them more suitable for therapeutic use.
The synthesis of rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps in the synthesis include the formation of the prop-2-enamido functionality through a Michael addition reaction and the introduction of the tert-butyl protecting group via esterification. The overall synthetic route has been optimized to minimize side reactions and maximize efficiency.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate in various therapeutic settings. Preliminary results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore the full potential of this compound as a novel therapeutic agent.
In conclusion, rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS No. 2361749-47-3) represents a promising candidate for the development of new drugs targeting inflammatory and neurodegenerative diseases. Its unique structural features and favorable pharmacological properties make it an attractive molecule for further research and development in the pharmaceutical industry.
2361749-47-3 (rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate) 関連製品
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